(3R)-Pterosin D 3-O-beta-D-glucopyranoside

Catalog No.
S12790816
CAS No.
M.F
C21H30O8
M. Wt
410.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-Pterosin D 3-O-beta-D-glucopyranoside

Product Name

(3R)-Pterosin D 3-O-beta-D-glucopyranoside

IUPAC Name

6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3H-inden-1-one

Molecular Formula

C21H30O8

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C21H30O8/c1-9-7-12-14(10(2)11(9)5-6-22)18(27)21(3,4)19(12)29-20-17(26)16(25)15(24)13(8-23)28-20/h7,13,15-17,19-20,22-26H,5-6,8H2,1-4H3

InChI Key

WGTDJCXEVHBDAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2OC3C(C(C(C(O3)CO)O)O)O)(C)C

(3R)-Pterosin D 3-O-beta-D-glucopyranoside, also known as Pterosin D 3-O-glucoside, is a natural compound classified as a sesquiterpenoid. It is derived from the rhizome of Cibotium barometz, a species known for its medicinal properties. The molecular formula of this compound is C21H30O8, with a molecular weight of approximately 410.46 g/mol. Its structure features a glucopyranoside moiety, which contributes to its solubility and biological activity. The compound exhibits a density of about 1.4 g/cm³ and has a boiling point of approximately 653 °C at 760 mmHg .

The chemical reactivity of (3R)-Pterosin D 3-O-beta-D-glucopyranoside primarily involves glycosylation and hydrolysis reactions due to the presence of the glucopyranoside group. It can undergo enzymatic hydrolysis by glycosidases, leading to the release of glucose and the aglycone form of Pterosin D. Additionally, it may participate in redox reactions under specific conditions, although detailed reaction pathways are less documented in literature.

(3R)-Pterosin D 3-O-beta-D-glucopyranoside has been studied for its various biological activities, including:

  • Antioxidant Properties: It exhibits strong antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects: The compound has shown potential in modulating inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.
  • Antitumor Activity: Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent .

The synthesis of (3R)-Pterosin D 3-O-beta-D-glucopyranoside can be achieved through several methods:

  • Natural Extraction: The most common method involves extracting the compound from the rhizome of Cibotium barometz using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis can be performed via glycosylation reactions where glucose is added to Pterosin D under acidic or enzymatic conditions to form the glucoside.
  • Biotransformation: Microbial fermentation processes have also been explored to produce this compound by utilizing specific strains capable of glycosylating sesquiterpenoids .

Several compounds share structural similarities with (3R)-Pterosin D 3-O-beta-D-glucopyranoside, including:

Compound NameMolecular FormulaUnique Features
Pterosin CC20H28O8Lacks the glucopyranoside group
Pterosin LC21H30O7Has different stereochemistry
Pterosin AC21H30O8Exhibits distinct pharmacological properties

Uniqueness

(3R)-Pterosin D 3-O-beta-D-glucopyranoside is unique due to its specific glucosylation at the third position, which enhances its solubility and bioavailability compared to its counterparts. This modification significantly influences its biological activity and potential therapeutic applications .

XLogP3

0.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

410.19406791 g/mol

Monoisotopic Mass

410.19406791 g/mol

Heavy Atom Count

29

Dates

Modify: 2024-08-09

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